4-(2-Amino-3-hydroxypropyl)phenol

Description

Structural Classification within Phenolamine Chemistry

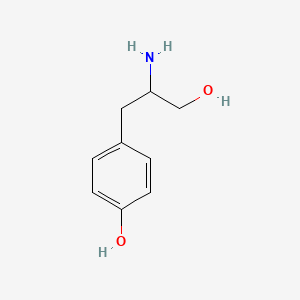

Tyrosinol is classified as a phenolamine. This classification arises from its distinct molecular architecture, which incorporates two key functional groups: a phenol (B47542) group and an amino group. The core of the molecule is a phenol ring. Attached to this ring at the fourth position (para-position) is a 3-carbon propyl chain. This side chain is further substituted with an amino group (-NH₂) at the second carbon and a hydroxyl group (-OH) at the third carbon. The systematic IUPAC name for this compound is 4-(2-amino-3-hydroxypropyl)phenol. nih.gov

The presence of the hydroxyl group on the aromatic ring (the phenol) and the amino and hydroxyl groups on the alkyl chain makes Tyrosinol a versatile chemical entity. It can participate in a variety of chemical reactions, making it a useful intermediate in organic synthesis.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₉H₁₃NO₂ nih.govchemicalbook.com |

| Molecular Weight | 167.21 g/mol chemicalbook.com |

| Common Synonyms | Tyrosinol, DL-Tyrosinol nih.gov |

| CAS Number | 500-88-9 nih.gov |

Stereoisomeric Forms and Chiral Significance (L-Tyrosinol and D-Tyrosinol)

A crucial aspect of Tyrosinol's structure is its chirality. The carbon atom at the second position of the propyl side chain (C2) is a stereogenic or chiral center, as it is bonded to four different substituent groups. This chirality means that Tyrosinol can exist as two non-superimposable mirror images, known as enantiomers. nih.govmsu.edu These enantiomers are designated as L-Tyrosinol and D-Tyrosinol.

In the context of biological systems, which are inherently chiral, the distinction between L- and D-enantiomers is of paramount importance. mdpi.comnih.gov Enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and metabolic profiles because they interact differently with chiral biological macromolecules like enzymes and receptors. mdpi.com One enantiomer (the "eutomer") may be responsible for the desired biological activity, while the other (the "distomer") could be less active, inactive, or even cause undesirable effects. mdpi.com

The D/L notation for Tyrosinol is derived from its relationship to the amino acid tyrosine. nih.gov While modern chemical nomenclature often prefers the R/S system for describing absolute configuration, the D/L system is still commonly used for amino acids and their derivatives. nih.govnih.gov The separation and selective synthesis of individual enantiomers (a process known as asymmetric or chiral synthesis) are significant areas of chemical research, allowing for the investigation of the specific properties of each stereoisomer. nih.gov

Overview of Academic Research Perspectives and Trajectories

Academic research involving Tyrosinol and its derivatives is diverse, reflecting the compound's utility as a synthetic building block and a tool for biochemical investigation.

One major research trajectory involves its use in medicinal chemistry and drug development. Tyrosine derivatives are key components in the synthesis of novel pharmaceuticals. Researchers incorporate these structures to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, aiming to improve binding affinity to targets and increase metabolic stability. O-alkyl-L-tyrosine derivatives, for example, are found in various polypeptides and drug molecules. google.com

Another significant area of research is in the study of enzymes and proteins. Tyrosinol has been used as a molecular probe to investigate the function of enzymes like tyrosyl-tRNA synthetase (TyrRS). nih.gov By studying how molecules like Tyrosinol interact with the enzyme's active site, scientists can gain detailed insights into the mechanisms of protein synthesis. nih.gov

Furthermore, the synthesis of Tyrosinol and its derivatives is an active field of research in itself. Chemists work on developing new, efficient, and stereoselective methods to produce these compounds. google.com This includes creating complex structures like "tyrosinophanes," which are macrocycles based on tyrosine that can be used to study molecular interactions. nih.gov The development of unnatural amino acids and their derivatives, including those from tyrosine, is a rapidly growing field with potential applications in biotechnology and biocatalysis. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-3-hydroxypropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDQZASZZMNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-88-9 | |

| Record name | Tyrosinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Tyrosinol and Its Derivatives

Comprehensive Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of Tyrosinol reveals several logical disconnections that point towards readily accessible starting materials. The primary bond cleavages to consider are the carbon-nitrogen and carbon-carbon bonds of the aminopropanol (B1366323) side chain, as well as the bond connecting the side chain to the phenolic ring.

The most straightforward retrosynthetic approach identifies the amino acid L-tyrosine as the ideal precursor. This strategy is highly efficient as the core structure of the target molecule, including the p-hydroxyphenyl group and the chiral center at the alpha-carbon, is already present in tyrosine. This disconnection simplifies the synthesis to a functional group interconversion, specifically the reduction of the carboxylic acid moiety of tyrosine to a primary alcohol.

Alternative retrosynthetic strategies could involve the formation of the C-N bond, suggesting a precursor such as a 3-chloro-1-(4-hydroxyphenyl)propan-2-ol and an ammonia (B1221849) equivalent. Another approach could be the formation of the C-C bond between the aromatic ring and the propyl side chain, which would point towards a Friedel-Crafts type reaction with a suitably functionalized three-carbon unit and a protected phenol (B47542). However, the use of tyrosine as a starting material remains the most common and efficient strategy due to its atom economy and preservation of stereochemistry.

Role of Tyrosine as a Biosynthetic and Synthetic Precursor

In biological systems, tyrosine serves as a precursor to a wide array of important compounds, including neurotransmitters like dopamine (B1211576) and hormones such as thyroxine. While Tyrosinol itself is not a direct major metabolite, the biosynthetic pathways involving tyrosine highlight its versatility as a building block.

In chemical synthesis, L-tyrosine is a highly valuable and readily available chiral precursor for Tyrosinol. Its key advantages include:

Pre-existing Chiral Center: The stereochemistry at the C-2 position of the side chain is already established in L-tyrosine, which is crucial for the synthesis of enantiomerically pure L-Tyrosinol.

Functional Groups for Manipulation: The carboxylic acid, amino group, and phenolic hydroxyl group in tyrosine offer multiple sites for chemical modification.

Structural Similarity: The core p-hydroxyphenyl ethylamine skeleton of Tyrosinol is already present in tyrosine.

The primary synthetic transformation required to convert tyrosine to Tyrosinol is the reduction of the carboxylic acid to a primary alcohol. This can be achieved through various reducing agents, with the choice of reagent often depending on the need to protect the other functional groups (amino and phenolic hydroxyl groups).

Classical and Modern Synthetic Routes

A variety of synthetic methods have been employed to produce Tyrosinol and its derivatives, ranging from classical reduction reactions to more modern catalytic approaches.

Catalytic Reductions of Amino Acids (e.g., Borane Dimethylsulfide)

One of the most common and efficient methods for the synthesis of Tyrosinol is the direct reduction of L-tyrosine. Borane complexes, particularly borane dimethylsulfide (BMS), are highly effective reagents for this transformation. organic-chemistry.org BMS is a stable and commercially available reagent that selectively reduces carboxylic acids in the presence of other functional groups.

The reaction typically involves the treatment of L-tyrosine with BMS in an appropriate solvent, such as tetrahydrofuran (THF). The borane coordinates to the carboxylic acid, activating it for reduction. Subsequent hydrolysis of the resulting borate ester yields Tyrosinol. This method is advantageous due to its high yield and the preservation of the stereochemical integrity of the chiral center.

| Reagent | Substrate | Product | Conditions | Yield |

| Borane Dimethylsulfide (BMS) | L-Tyrosine | L-Tyrosinol | THF, reflux | High |

| Lithium Aluminium Hydride (LAH) | L-Tyrosine Ester | L-Tyrosinol | Anhydrous ether, 0 °C to room temperature | Good |

Amination and Hydroxylation Strategies

Alternative synthetic routes to Tyrosinol and its derivatives can involve the introduction of the amino and hydroxyl groups onto a pre-existing phenolic scaffold. One potential strategy involves the epoxidation of a p-hydroxystyrene derivative followed by regioselective ring-opening of the epoxide with an amine source.

Another approach could involve the direct hydroxylation of a p-aminophenol derivative. For instance, the enzymatic hydroxylation of aromatic amines to o-aminophenols using tyrosinase has been reported, suggesting a potential biocatalytic route. However, controlling the regioselectivity of chemical hydroxylation on an activated phenolic ring can be challenging.

Reductive Amination Protocols

Reductive amination offers a versatile method for the synthesis of Tyrosinol analogues. This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of Tyrosinol, a potential precursor would be a protected p-hydroxyphenyl-α-ketoaldehyde or a related β-keto ester. Reaction with ammonia or a protected amine source, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, could yield the desired amino alcohol scaffold. The choice of protecting groups for the phenolic hydroxyl and the newly introduced hydroxyl group would be critical to the success of this route.

Alkylation Approaches on Phenolic Scaffolds

The construction of the C-C bond between the phenolic ring and the side chain can be achieved through alkylation reactions. Friedel-Crafts alkylation, a classic method for forming C-C bonds to aromatic rings, could in principle be used. This would involve reacting a phenol or a protected phenol derivative with a suitable three-carbon electrophile containing the necessary amino and hydroxyl functionalities (or their precursors).

For example, the reaction of phenol with an electrophile such as 1-chloro-3-aminopropan-2-ol in the presence of a Lewis acid catalyst could potentially lead to the formation of the Tyrosinol skeleton. However, Friedel-Crafts alkylations on phenols are often plagued by issues of regioselectivity (ortho- vs. para-alkylation) and polyalkylation. Therefore, the phenolic hydroxyl group would likely require protection, and the reaction conditions would need to be carefully optimized to favor the desired para-substituted product.

A summary of potential precursors and the synthetic strategies to obtain Tyrosinol is presented in the table below.

| Precursor | Synthetic Strategy | Key Reagents/Conditions |

| L-Tyrosine | Catalytic Reduction | Borane Dimethylsulfide (BMS) in THF |

| p-Hydroxystyrene derivative | Epoxidation/Amination | m-CPBA, followed by NH3 or an amine |

| p-Aminophenol derivative | Hydroxylation | Enzymatic (e.g., Tyrosinase) or chemical oxidation |

| p-Hydroxyphenyl keto-aldehyde | Reductive Amination | NH3, NaBH3CN or NaBH(OAc)3 |

| Phenol | Friedel-Crafts Alkylation | 1-chloro-3-aminopropan-2-ol, Lewis Acid (e.g., AlCl3) |

Stereoselective and Asymmetric Synthesis

Achieving high levels of stereochemical purity is critical in the synthesis of bioactive molecules, as different stereoisomers often exhibit distinct biological activities. Asymmetric synthesis, which produces unequal amounts of stereoisomers, is therefore of paramount importance. uwindsor.cawikipedia.org

A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary imparts its chirality, biasing the formation of one stereoisomer over another. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgwikipedia.org

This method is particularly effective for creating specific stereocenters, such as those in Tyrosinol. Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries used in stereoselective alkylation and aldol reactions, which are key transformations for building molecules with contiguous stereocenters. wikipedia.orgrsc.org For instance, an achiral substrate can be reacted with an oxazolidinone to form an imide. The substituents on the oxazolidinone then direct subsequent reactions, like alkylation, to occur from a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration. This approach has been successfully applied in the total synthesis of numerous complex natural products. rsc.org

Key Features of Chiral Auxiliaries:

Temporarily introduce chirality to a molecule. wikipedia.org

Direct the stereochemical course of reactions.

Can be cleaved and recycled. wikipedia.org

Effective for establishing one or more new stereocenters. wikipedia.org

Asymmetric catalysis offers a more efficient alternative to the stoichiometric use of chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. youtube.com This method is highly sought after in both academic and industrial settings due to its high efficiency and atom economy.

One powerful application of asymmetric catalysis is the hydrogenation of prochiral olefins. For example, the synthesis of tyrosine surrogates has been achieved with excellent enantioselectivity (up to 99.6% ee) using Burk's catalyst, [Rh(COD)(2R,5R)-Et-DuPhos]BF4, for the asymmetric hydrogenation of enamides. nih.gov This demonstrates the power of transition-metal catalysts bearing chiral ligands to control the stereochemical outcome of a reaction.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a vital tool for enantiocontrol. Bifunctional organocatalysts, containing both acidic and basic moieties, can activate both the nucleophile and the electrophile in a spatially defined manner, leading to high enantioselectivity. nih.gov This strategy has been successfully employed in the organocatalytic asymmetric "tyrosine click-like reaction" to produce axially chiral urazoles in high yields and excellent enantioselectivity under mild conditions. nih.govscienceopen.com The catalyst effectively discriminates between two reactive sites on the substrate, transferring its stereochemical information to create the chiral product. nih.govscienceopen.com

| Catalyst Type | Example Reaction | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Transition Metal Catalyst | Asymmetric hydrogenation of enamides for tyrosine surrogates | Uses chiral phosphine ligands (e.g., DuPhos) with Rhodium. | Up to 99.6% ee nih.gov |

| Organocatalyst | Asymmetric tyrosine click-like reaction for axially chiral urazoles | Bifunctional catalyst activates both reaction partners. nih.gov | High enantioselectivity nih.govscienceopen.com |

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). mdpi.com This approach leverages enzymes to perform challenging transformations, such as stereoselective reactions, under mild, environmentally friendly conditions. mdpi.comrsc.org

The synthesis of Tyrosinol derivatives and related phenolic compounds has benefited significantly from this strategy. For instance, a one-pot chemoenzymatic method was developed for the sulfation of tyrosol and hydroxytyrosol using an arylsulfotransferase. nih.gov In another example, tyrosinase from Agaricus bisporus was used for the aerobic oxidation of tyrosol to hydroxytyrosol in a continuous-flow system. mdpi.com

Whole-cell catalysts are also being engineered to produce these compounds efficiently. By redesigning metabolic pathways in Escherichia coli, researchers have created highly efficient whole-cell catalysts for producing hydroxytyrosol from tyrosine. nih.gov This involved optimizing the activity of key enzymes like tyramine oxidase (TYO) through directed evolution to de-bottleneck the biosynthetic pathway, achieving a 95% conversion rate from tyrosine. nih.gov A combined chemoenzymatic strategy has also been developed for the sustainable synthesis of hordenine, a derivative of tyramine, starting from L-tyrosine. nih.govnih.gov This two-step cascade involves an immobilized tyrosine decarboxylase followed by a chemical reductive amination, achieving complete conversion in a continuous flow system. nih.govnih.gov

| Enzyme/System | Transformation | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Arylsulfotransferase | Sulfation | Tyrosol, Hydroxytyrosol | Sulfated derivatives | Convenient, scalable one-pot synthesis of potential metabolites. nih.gov |

| Tyrosinase | Aerobic Oxidation | Tyrosol | Hydroxytyrosol | Successful application in a continuous-flow chemoenzymatic process. mdpi.com |

| Engineered E. coli (Whole-cell) | Multi-step biosynthesis | Tyrosine | Hydroxytyrosol | Achieved 95% conversion by optimizing rate-limiting enzymes. nih.gov |

| Immobilized Tyrosine Decarboxylase | Decarboxylation/Reductive Amination | L-Tyrosine | Hordenine | Sustainable, rapid synthesis in a continuous flow system. nih.govnih.gov |

Sustainable and Green Chemistry Applications in Tyrosinol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com This involves considerations such as the choice of solvents, maximization of atom economy, and the use of efficient catalysts. synthiaonline.com

A primary goal of green chemistry is to minimize the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net This has led to the exploration of solvent-free reactions and the use of water as a benign reaction medium.

Solvent-Free Synthesis: Mechanical energy, through techniques like grinding or ball-milling, can be used to drive reactions between solid reactants without the need for a solvent. orientjchem.orgchemistryviews.org This approach, known as mechanochemistry, has been successfully applied to the synthesis of various compounds, demonstrating that many reactions can proceed efficiently in the solid state. researchgate.net For example, a solvent-free method for synthesizing octahydroquinazolinone derivatives involves simply grinding the reactants together in a mortar and pestle. orientjchem.org While a specific solvent-free synthesis for Tyrosinol is not detailed in the provided sources, the principles of mechanochemistry are broadly applicable and represent a promising avenue for greener synthesis of this compound.

Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that are compatible with aqueous environments is a significant area of research. For instance, a palladium-catalyzed C–H acylation of tyrosine-containing peptides with aldehydes has been successfully performed in water. nih.gov This demonstrates the feasibility of performing complex organic transformations in aqueous media, which is particularly relevant for synthesizing derivatives of water-soluble amino acids like tyrosine. nih.govnih.gov

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comacs.orgprimescholars.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful as they generate few or no byproducts. jk-sci.com Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com

Specialized Techniques in Complex Molecule Construction using Tyrosinol

The strategic incorporation of Tyrosinol into larger, more complex molecules requires a toolbox of robust and selective chemical transformations. Two powerful methods, nucleophilic substitution for scaffold derivatization and Suzuki-Miyaura coupling for aryl-alkyl linkage, have emerged as key strategies for leveraging the unique structural features of Tyrosinol.

Nucleophilic Substitution for Scaffold Derivatization (e.g., Geldanamycin (B1684428) Hybrids)

The ansamycin antibiotic Geldanamycin is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth and survival. The benzoquinone core of Geldanamycin is susceptible to nucleophilic attack at the C17 and C19 positions, providing a handle for chemical modification to improve its pharmacological properties and reduce toxicity. nih.govnih.gov

The amino and hydroxyl functionalities of Tyrosinol make it an excellent candidate for nucleophilic addition to the Geldanamycin scaffold. The primary amine of Tyrosinol can act as a potent nucleophile, attacking the C17-methoxy group of Geldanamycin, leading to a 17-substituted amino-geldanamycin derivative. This substitution is a well-established method for generating Geldanamycin analogs with altered biological activity and improved solubility. nih.gov Similarly, while less reactive, the phenolic hydroxyl group of Tyrosinol could potentially undergo nucleophilic addition at the C19 position under suitable conditions. nih.gov

The synthesis of such hybrids would involve the reaction of Geldanamycin with Tyrosinol, likely in a suitable solvent and potentially with the addition of a base to facilitate the nucleophilic attack. The reaction conditions would need to be carefully optimized to control the regioselectivity of the substitution, favoring either the C17 or C19 position.

Table 1: Potential Nucleophilic Substitution Reactions of Geldanamycin with Tyrosinol

| Position of Attack | Nucleophile | Potential Product |

| C17 | Amino group of Tyrosinol | 17-(4-(2-amino-3-hydroxypropyl)phenyl)amino-17-demethoxygeldanamycin |

| C19 | Hydroxyl group of Tyrosinol | 19-(4-(2-amino-3-hydroxypropyl)phenoxy)geldanamycin |

This table presents hypothetical products based on known reactivity patterns of Geldanamycin.

The resulting Geldanamycin-Tyrosinol hybrids would be novel compounds with the potential for unique biological activities. The Tyrosinol moiety could influence the binding affinity and selectivity for Hsp90, potentially leading to derivatives with enhanced therapeutic indices.

Suzuki-Miyaura Coupling in Aryl-Alkyl Linkage

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. wikipedia.orgmdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. mdpi.com While traditionally used for aryl-aryl linkages, its application has been extended to the formation of aryl-alkyl bonds.

In the context of Tyrosinol, the phenolic hydroxyl group can be converted into a triflate, a highly effective leaving group in Suzuki-Miyaura coupling. This transformation would render the aromatic ring of Tyrosinol electrophilic and amenable to coupling with an alkylboronic acid or ester. This strategy would allow for the direct formation of an aryl-alkyl bond, connecting the Tyrosinol scaffold to a variety of alkyl fragments.

Alternatively, the aromatic ring of Tyrosinol could be functionalized with a boronic acid or ester group. This would transform Tyrosinol into the nucleophilic partner in the Suzuki-Miyaura reaction, ready to be coupled with an alkyl halide. This approach offers a complementary strategy for forging the desired aryl-alkyl linkage.

The successful execution of a Suzuki-Miyaura coupling involving a Tyrosinol derivative would depend on the careful selection of the palladium catalyst, ligand, base, and solvent system. The reaction conditions would need to be optimized to ensure high yields and prevent undesired side reactions.

Table 2: Potential Suzuki-Miyaura Coupling Strategies Involving Tyrosinol Derivatives

| Tyrosinol Derivative | Coupling Partner | Linkage Formed | Catalyst/Ligand System (Example) | Base (Example) |

| Tyrosinol-triflate | Alkylboronic acid | Aryl-Alkyl | Pd(PPh₃)₄ | K₂CO₃ |

| Tyrosinol-boronic ester | Alkyl halide | Aryl-Alkyl | Pd(OAc)₂ / SPhos | Cs₂CO₃ |

This table outlines plausible synthetic routes and conditions based on established Suzuki-Miyaura coupling protocols.

The ability to create aryl-alkyl linkages using Tyrosinol as a starting material opens up avenues for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is a key site of reactivity, susceptible to both oxidation and derivatization through etherification and esterification.

Oxidation Pathways to Quinoid Structures

The phenolic hydroxyl group, in conjunction with the para-amino group, makes the molecule susceptible to oxidation, leading to the formation of quinoid structures. This transformation is a characteristic reaction of p-aminophenols. The oxidation can proceed through a one-electron pathway, initially forming a p-aminophenoxy free radical. openstax.org This radical species is often transient and can further react or polymerize.

Under controlled oxidation conditions, 4-aminophenol (B1666318) derivatives can be converted to the corresponding p-benzoquinone imines. nih.gov This reaction can be achieved using various oxidizing agents. For instance, electrochemical oxidation provides a method for this conversion. nih.gov The resulting quinone imines are highly reactive electrophiles and can participate in further reactions, including cycloadditions to form complex heterocyclic systems. libretexts.orgresearchgate.net

Table 1: Oxidation of p-Aminophenol Derivatives

| Oxidizing Agent | Product | Reference |

| Silver (I) Oxide (Ag₂O) in diethyl ether | Quinone imine | nih.gov |

| Lead (IV) Oxide (PbO₂) or Silver Nitrate (AgNO₃) | p-Benzoquinone | nih.gov |

| Horseradish Peroxidase | p-Aminophenoxy free radical, polymers, indophenol | openstax.org |

| Electrochemical Oxidation | 4-Quinoneimine | nih.gov |

Etherification and Esterification for Protection and Derivatization

The phenolic hydroxyl group can be readily converted to an ether or an ester. These reactions are often employed to protect the hydroxyl group during transformations at other sites of the molecule or to introduce new functionalities.

Etherification: The formation of an ether linkage can be achieved by reacting the phenolate, generated by treating the phenol (B47542) with a base, with an alkyl halide. To achieve selective O-alkylation over N-alkylation, the more nucleophilic amino group often needs to be protected first. louisville.edu For instance, the amino group can be temporarily converted into an imine with benzaldehyde, allowing for the selective alkylation of the hydroxyl group. Subsequent hydrolysis of the imine regenerates the primary amine. louisville.edu

Esterification: The phenolic hydroxyl can be acylated to form an ester. This is typically achieved by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base. sigmaaldrich.com Similar to etherification, selective O-acylation may require protection of the amino group. However, in some cases, careful control of reaction conditions can favor O-acylation.

Reactivity of the Primary Amino Group

The primary amino group is a potent nucleophile and a key site for a variety of chemical modifications, including acylation, alkylation, and participation in cyclization reactions.

Acylation and Alkylation for Amide and Amine Formation

Acylation: The primary amino group readily reacts with acylating agents like acetic anhydride or acid chlorides to form amides. researchgate.netresearchgate.net This reaction is often highly selective for the amino group over the less nucleophilic phenolic hydroxyl and secondary alcohol groups, especially under neutral or slightly basic conditions. medlifemastery.com This selectivity is a cornerstone in the synthesis of derivatives like paracetamol from p-aminophenol. wikipedia.orgmdpi.com

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products. louisville.edu A more controlled approach involves reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form an imine or a Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. louisville.edunih.gov

Table 2: Selective N-Alkylation of Aminophenols via Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Product Type | Reference |

| Benzaldehyde | Sodium Borohydride | N-Benzylaminophenol | louisville.edu |

| Various Aldehydes | Sodium Borohydride | N-Alkylaminophenols | louisville.edu |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of both amino and hydroxyl groups allows for intramolecular reactions to form heterocyclic structures. The in situ generated quinone imines from the oxidation of the phenolic moiety can act as dienophiles in Diels-Alder reactions to construct benzoxazine (B1645224) rings. libretexts.orglibretexts.org Additionally, 1,3-amino alcohols and their phenol analogs are valuable precursors for the synthesis of a wide variety of four- to eight-membered N,O,S-heterocycles through various cyclization strategies. researchgate.net The specific heterocyclic system formed depends on the reaction conditions and the other reagents involved.

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol in the propanol (B110389) side chain offers another site for chemical modification, although it is generally less reactive than the phenolic hydroxyl and primary amino groups.

The secondary alcohol can be oxidized to a ketone using appropriate oxidizing agents. libretexts.orgyoutube.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred to avoid over-oxidation or reactions at other functional groups. libretexts.org More powerful oxidizing agents like chromic acid can also be used. libretexts.org The direct oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds can be challenging, but catalytic systems like 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper have been developed for this purpose. nih.gov

Protection of the secondary alcohol can be achieved through the formation of ethers, such as silyl (B83357) ethers (e.g., using chlorotrimethylsilane) or benzyl (B1604629) ethers. medlifemastery.comlibretexts.org This protection is often necessary when performing reactions that are incompatible with a free hydroxyl group. Deprotection can be accomplished under specific conditions, for example, using a fluoride (B91410) source for silyl ethers or hydrogenolysis for benzyl ethers. medlifemastery.comlibretexts.org

Selective Oxidation to Ketones

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to ensure selectivity and avoid over-oxidation or reaction with the other functional groups, particularly the electron-rich phenol and the primary amine.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC), and milder, more selective methods. rsc.org PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without further oxidation to carboxylic acids. rsc.org Other modern oxidation methods that could theoretically be applied include the Swern and Dess-Martin periodinane oxidations, which are known for their mild conditions and high yields. The presence of the amine and phenol groups would necessitate careful selection of the oxidizing agent and reaction conditions to prevent side reactions. For instance, strong oxidants could lead to the polymerization of the phenol or oxidation of the amine.

Table 1: Potential Oxidizing Agents for the Selective Oxidation of the Secondary Alcohol in this compound

| Oxidizing Agent/System | Description | Potential Advantages for this compound |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent. | Selectively oxidizes secondary alcohols to ketones without over-oxidation. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. | Performed under mild, low-temperature conditions, which can help in preserving other functional groups. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. | Known for its mildness, neutral pH conditions, and broad functional group tolerance. |

It is important to note that without specific experimental validation for this compound, these remain theoretical applications based on established organic chemistry principles.

Dehydration and Elimination Reactions

The secondary alcohol in this compound can also undergo dehydration, which is an elimination reaction that results in the formation of an alkene. This reaction is typically acid-catalyzed and involves the removal of a water molecule. The hydroxyl group is first protonated by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a base (such as water or the conjugate base of the acid) leads to the formation of a double bond.

Given the structure of this compound, two possible alkene products could be formed from the dehydration reaction, depending on which adjacent proton is removed. The major product would likely be the more substituted and therefore more stable alkene, following Zaitsev's rule. However, the reaction conditions, including the choice of acid and temperature, can influence the product distribution. The presence of the primary amine and the phenol group could complicate the reaction, as the amine can be protonated by the acid, and the phenol ring can undergo electrophilic substitution under strongly acidic conditions.

Elimination reactions can also occur under basic conditions if the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a strong, non-nucleophilic base would then promote the elimination to form the alkene. This two-step approach might offer better control and selectivity compared to direct acid-catalyzed dehydration.

Derivatization Strategies for Research Probes and Analytical Standards

The functional groups of this compound make it an ideal candidate for derivatization. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or biological probing. researchgate.net

For analytical purposes, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), derivatization is often employed to increase the volatility, thermal stability, or detectability of an analyte. researchgate.net The primary amine and the phenolic hydroxyl group of this compound are readily derivatized. For instance, the amine can be acylated or silylated, and the phenol can be converted to an ether or an ester. These modifications can improve chromatographic separation and enhance the response in mass spectrometry. rsc.org

Table 2: Common Derivatization Reactions for the Functional Groups of this compound

| Functional Group | Derivatization Reaction | Reagent Example | Purpose |

| Primary Amine | Acylation | Acetic anhydride | Increases volatility for GC, introduces a tag for detection. |

| Primary Amine | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability for GC-MS analysis. |

| Phenolic Hydroxyl | Silylation | BSTFA | Increases volatility and protects the active hydrogen for GC-MS. |

| Phenolic Hydroxyl | Alkylation | Iodomethane | Forms an ether, which can alter chromatographic retention. |

Isotopic Labeling for Metabolic Pathway Elucidation in Model Systems

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in biological systems. wikipedia.org This involves replacing one or more atoms in the molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The isotopically labeled compound is then introduced into a model system, and its metabolic products are analyzed, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, to determine how the compound is processed by the organism. medchemexpress.com

The structure of this compound offers several sites for isotopic labeling. For instance, deuterium can be introduced by using a deuterated reducing agent during a synthetic step or through exchange reactions. Carbon-13 can be incorporated by using a ¹³C-labeled starting material in the synthesis. chemrxiv.org For example, a synthetic route could be designed to use ¹³C-labeled phenol as a precursor.

Once synthesized, isotopically labeled this compound could be administered to a model organism. By tracking the mass shifts in the metabolites due to the presence of the heavy isotopes, researchers can elucidate the metabolic pathways involving this compound. nih.gov This can provide valuable information on its biotransformation, identifying the enzymes and metabolic reactions it undergoes. While specific studies on the isotopic labeling of this compound were not found in the reviewed literature, the general principles of isotopic labeling are well-established and could be applied to this molecule for metabolic research. wikipedia.org

Mechanistic Investigations in in Vitro and Non Human Biological Models

Enzymatic Interaction and Biotransformation Studies

The metabolic fate and enzymatic interactions of 4-(2-Amino-3-hydroxypropyl)phenol are predicated on its chemical structure. As a phenolic amine, it is a candidate for interaction with several major enzyme systems.

Tyrosinase is a copper-containing enzyme that facilitates the initial steps of melanin (B1238610) synthesis by catalyzing two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity). nih.gov The compound this compound is structurally analogous to tyrosine, the natural substrate of tyrosinase, as both possess a p-substituted phenol (B47542) ring. nih.gov

Due to this structural similarity, this compound is a plausible substrate for the monophenolase activity of tyrosinase. It is proposed that the enzyme would recognize the phenolic ring and catalyze its ortho-hydroxylation, converting the compound into its corresponding catechol derivative. Phenolic derivatives are known to compete with tyrosine and can act as competitive inhibitors of both the hydroxylation and oxidation functions of tyrosinase. nih.gov While specific kinetic data for this compound are not extensively documented, its interaction is expected to follow the established mechanism for monophenolic substrates.

Table 1: Predicted Interaction of this compound with Tyrosinase

| Property | Predicted Interaction with Tyrosinase | Rationale |

| Substrate Potential | Likely substrate for monophenolase activity. | Structural similarity to the natural substrate, tyrosine, particularly the p-substituted phenol group. nih.gov |

| Enzymatic Reaction | Ortho-hydroxylation of the phenol ring to form a catechol derivative. | This is the canonical monophenolase reaction catalyzed by tyrosinase. nih.gov |

| Inhibitory Potential | Potential competitive inhibitor. | Phenolic derivatives are known to compete with tyrosine for access to the enzyme's active site. nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are responsible for oxidative deamination pathways. nih.gov The chemical structure of this compound, which contains a primary amine, makes it a potential substrate or inhibitor for MAO enzymes.

Studies on structurally related compounds, such as 8-aminoquinolines, have demonstrated significant and often enantioselective interactions with both MAO-A and MAO-B. nih.gov For instance, different enantiomers of these compounds can exhibit varying degrees of selectivity and potency as inhibitors of the two MAO isoforms. The metabolism of primaquine, an 8-aminoquinoline, to its carboxy metabolite is mediated by MAO. nih.gov Given these precedents, it is reasonable to infer that this compound could also be recognized by MAO, potentially undergoing deamination or acting as an inhibitor of the enzyme's activity. However, specific experimental studies confirming the nature of this interaction are not presently available.

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholic compounds, including catecholamine neurotransmitters and catechol estrogens. nih.gov The enzymatic action of COMT involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. uniprot.org

A fundamental requirement for a compound to be a substrate for COMT is the presence of a catechol group—that is, two hydroxyl groups on adjacent carbons of an aromatic ring. nih.gov The compound this compound is a monophenol, possessing only a single hydroxyl group on its aromatic ring. nih.gov Therefore, based on the known and strict substrate specificity of COMT, this compound would not be a substrate for this enzyme. It lacks the necessary catechol structure for recognition and methylation by COMT.

Phenolic compounds as a chemical class are widely recognized for their antimicrobial properties, which can stem from their ability to interfere with bacterial metabolic processes. nih.gov For example, high concentrations of phenol have been shown to inhibit the activity of key metabolic enzymes in bacteria, such as citrate (B86180) synthase in Escherichia coli, thereby affecting central carbon metabolism. frontiersin.org This inhibition can occur at the level of the enzyme reaction itself, independent of gene expression. frontiersin.org

While the broad class of phenolic compounds demonstrates activity against bacterial enzymes, literature specifically detailing the modulation of bacterial resistance enzymes or other metabolic enzymes by this compound is not available. Its potential effects would be speculative and based on the general activities of phenolic compounds.

Receptor Binding Profiling in Cellular and Tissue Assays

The structural backbone of this compound is highly suggestive of an affinity for adrenergic receptors.

Adrenergic receptors (adrenoceptors) are G protein-coupled receptors that mediate the physiological effects of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). mdpi.com Ligands for these receptors typically possess a phenylethanolamine core structure. The molecule this compound shares key features with these ligands, including a phenol ring and a side chain containing a hydroxyl group and an amino group, which are critical for binding. mdpi.comnih.gov

The interaction between an adrenergic ligand and its receptor is stabilized by specific molecular interactions. While direct binding affinity data for this compound at alpha and beta-adrenergic receptor subtypes are not documented in the reviewed literature, its potential interactions can be inferred from its structure.

Table 2: Predicted Molecular Interactions of this compound with Adrenergic Receptors

| Interacting Group of Ligand | Receptor Residue Type | Type of Interaction | Significance |

| Protonated Amino Group | Aspartate (Asp) in Transmembrane Helix 3 (TM3) | Ionic Bond / Salt Bridge | Primary anchoring point for most aminergic ligands. mdpi.com |

| Side Chain Hydroxyl Group | Serine (Ser) in Transmembrane Helix 5 (TM5) | Hydrogen Bond | Contributes to binding affinity and agonist activity. |

| Phenolic Hydroxyl Group | Serine (Ser) in Transmembrane Helix 5 (TM5) | Hydrogen Bond | Important for affinity and efficacy at β-receptors. mdpi.com |

| Aromatic Phenol Ring | Phenylalanine (Phe) in Transmembrane Helix 6 (TM6) | π-π Stacking | Stabilizes the ligand within the binding pocket. mdpi.com |

These interactions, common to many adrenergic agonists, suggest that this compound is a plausible ligand for one or more adrenergic receptor subtypes. However, without experimental data, its specific affinity profile and its functional activity as an agonist or antagonist remain undetermined.

Interactions with Other Neurotransmitter Receptors

Currently, there is a lack of specific published data detailing the comprehensive binding profile of this compound across a broad panel of neurotransmitter receptors. While the structural similarity of this compound to endogenous neurotransmitters like norepinephrine and octopamine (B1677172) might suggest potential interactions, dedicated receptor binding assays are necessary to confirm and quantify any such activity.

Molecular Mechanism of Action at the Protein Level

The therapeutic and biological activities of many phenolic compounds are attributed to their direct interactions with proteins. For this compound, understanding its molecular mechanism involves examining its engagement with protein targets, the nature of the intermolecular forces at play, and its influence on protein conformational states.

While specific ligand-protein docking studies for this compound with Heat shock protein 90 (Hsp90) are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related phenolic compounds. nih.govnih.gov Hsp90 is a molecular chaperone that is crucial for the stability and function of many client proteins involved in cell signaling, proliferation, and survival. nih.gov Its N-terminal domain contains an ATP-binding pocket that is a key target for inhibitor development. scirp.org

Docking studies on other heterocyclic compounds and geldanamycin (B1684428) derivatives with the Hsp90 ATP pocket reveal the importance of hydrogen bonding and hydrophobic interactions for binding affinity. nih.govscirp.org For a molecule like this compound, it is hypothesized that the phenol group and the amino and hydroxyl groups on the propyl side chain could form key hydrogen bonds with amino acid residues such as Asp93 in the Hsp90 active site. scirp.org

Computational docking analyses of similar phenolic structures, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one with other protein targets, have demonstrated the capacity of the hydroxyphenyl moiety to engage in significant binding interactions. mdpi.com

The molecular structure of this compound, featuring a phenol ring and a propyl chain with both amino and hydroxyl groups, allows for a variety of intermolecular interactions that are critical for its biological activity. nih.gov The primary forces governing its interactions at a protein-ligand interface would be hydrogen bonding and hydrophobic interactions.

The hydroxyl group on the phenol ring can act as both a hydrogen bond donor and acceptor. Similarly, the hydroxyl and amino groups on the side chain are potent hydrogen bond donors and acceptors. These functional groups can form a network of hydrogen bonds with the polar residues in a protein's binding pocket.

Molecular docking simulations of phenolic compounds in protein active sites, such as the peroxidase active site of human COX-2, have illustrated the formation of multiple hydrogen bonds and pi-pi stacking interactions between the phenol ring and aromatic amino acid residues. researchgate.net

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Phenolic Hydroxyl | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Aliphatic Hydroxyl | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr |

| Amino Group | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.gov A growing body of evidence suggests that certain phenolic compounds can interfere with this aggregation process. mdpi.com While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights.

A study on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of polyphenols with a similar substituted phenol structure, has shown that it can inhibit the aggregation of Aβ42 in vitro. mdpi.com The study demonstrated that HMPA interferes with both the nucleation and elongation phases of Aβ fibril formation. mdpi.com Electron microscopy revealed that in the presence of HMPA, Aβ42 formed shorter fibrils compared to the control. mdpi.com This suggests that compounds with a 4-hydroxyphenyl moiety have the potential to modulate the aggregation pathways of amyloidogenic proteins. The mechanism is thought to involve the phenol moiety intercalating into the β-sheet structures of the Aβ aggregates, thereby disrupting their formation. nih.gov

| Compound | Effect on Aβ42 Aggregation | Observed Mechanism |

|---|---|---|

| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) | Inhibition | Interferes with nucleation and elongation phases, leading to shorter fibrils. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Analog Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve systematically modifying its chemical structure to understand which parts of the molecule are essential for its activity.

The study revealed that the removal of the phenolic hydroxyl group or the methoxy (B1213986) group resulted in a complete loss of activity, highlighting their critical role in the compound's biological function. nih.gov This underscores the importance of the substitution pattern on the aromatic ring for activity.

For this compound, a systematic SAR study would involve:

Modification of the Phenol Ring: Introducing various substituents (e.g., methoxy, chloro, nitro) at different positions on the phenyl ring to probe the electronic and steric requirements for activity.

Alteration of the Propyl Side Chain: Modifying the length of the alkyl chain, and the position and nature of the amino and hydroxyl groups to determine their optimal arrangement for target engagement.

Stereochemistry: Investigating the impact of the stereocenter at the second carbon of the propyl chain, as biological systems are often highly sensitive to stereoisomers.

| Structural Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| Addition of electron-withdrawing/donating groups to the phenol ring | Modulate pKa of the phenolic hydroxyl and electronic properties. | Could enhance or decrease binding affinity and metabolic stability. |

| Varying the length of the alkyl chain | Alter the distance and orientation of the functional groups. | May improve or weaken interaction with the target protein. |

| Changing the position of the amino and hydroxyl groups | Probe the spatial requirements of the binding pocket. | Could identify more potent isomers. |

| Synthesis of pure enantiomers | Determine if the biological activity is stereospecific. | Often leads to a more potent and selective compound. |

Comparative Analysis with Structurally Related Phenolamines

While direct comparative studies detailing the mechanistic nuances of this compound against other phenolamines are not extensively available in the current body of scientific literature, inferences can be drawn from research on analogous compounds. Phenolamines, as a class of compounds, are recognized for their diverse biological activities, which are often dictated by their structural features.

For instance, research into a variety of phenolamines, such as those found in rape bee pollen, has highlighted their significant antioxidant properties. A study comparing the antioxidant activities of phenolamines and flavonoids from this source revealed that the phenolamine fraction exhibited markedly higher antioxidant capacity. This activity is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals. The presence of the amino group and the propyl side chain in this compound suggests it may share similar antioxidant potential, although this requires direct empirical validation.

The structural similarity of this compound to endogenous catecholamines like norepinephrine and octopamine also warrants consideration. These neurotransmitters and neuromodulators exert their effects through receptor-mediated signaling pathways. While there is no direct evidence to date, the structural motifs of an aromatic ring, a hydroxyl group, and an aminoalkyl side chain in this compound suggest a potential for interaction with adrenergic or other biogenic amine receptors. However, without dedicated pharmacological studies, this remains a point of scientific conjecture.

The table below provides a comparative overview of this compound and two structurally related, well-characterized phenolamines. This comparison is based on their structural features, which are known to influence their biological activities.

| Feature | This compound | Octopamine | Norepinephrine |

| Chemical Structure | Phenolic ring with a 2-amino-3-hydroxypropyl side chain | Phenolic ring with a 2-amino-1-hydroxyethyl side chain | Catechol ring with a 2-amino-1-hydroxyethyl side chain |

| Hydroxyl Groups on Ring | One | One | Two (Catechol) |

| Side Chain | Amino and hydroxyl groups | Amino and hydroxyl groups | Amino and hydroxyl groups |

| Known Biological Role | Under Investigation | Neurotransmitter/Neuromodulator | Neurotransmitter/Hormone |

Investigation of Metabolic Pathways in Animal and Cellular Systems

The metabolism of xenobiotics, including phenolic compounds like this compound, is a critical determinant of their biological activity and clearance from the body. This process is broadly categorized into Phase I and Phase II reactions. nih.gov

Phase I metabolic reactions typically involve the introduction or unmasking of functional groups, rendering the compound more polar. nih.gov For this compound, several Phase I biotransformations can be hypothesized based on its chemical structure and the known metabolic pathways of similar compounds.

Hydroxylation: The aromatic ring is a potential site for hydroxylation, a reaction commonly catalyzed by cytochrome P450 enzymes. nih.gov This could result in the formation of a catechol-like structure, which may alter the compound's biological activity.

Deamination: The primary amino group can be a substrate for monoamine oxidase (MAO) or other amine oxidases, leading to its removal and the formation of an aldehyde intermediate. This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation of the Side Chain: The secondary hydroxyl group on the propyl side chain could be oxidized to a ketone.

While specific metabolites of this compound have not been definitively identified in published studies, the table below outlines the potential Phase I products based on established metabolic reactions for analogous structures.

| Metabolic Reaction | Potential Product of this compound |

| Aromatic Hydroxylation | 4-(2-Amino-3-hydroxypropyl)benzene-1,2-diol |

| Deamination | 4-(3-Hydroxy-2-oxopropyl)phenol |

| Side Chain Oxidation | 4-(2-Keto-3-hydroxypropyl)phenol |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. reactome.org For phenolic compounds, the most common conjugation reactions are glucuronidation and sulfation. nih.gov

Glucuronidation: The phenolic hydroxyl group and the secondary hydroxyl group on the side chain of this compound are potential sites for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl groups of the parent compound or its metabolites. nih.gov For many phenolic compounds, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. nih.gov

N-Acetylation: The primary amino group could also undergo N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). Studies on other aminophenols have shown that N-acetylation can be a significant metabolic pathway. nih.gov

The expected Phase II conjugates of this compound are summarized in the table below. It is important to note that the relative abundance of these conjugates would depend on various factors, including the animal species and the specific tissue in which metabolism occurs.

| Conjugation Reaction | Potential Conjugate of this compound |

| Glucuronidation | 4-(2-Amino-3-hydroxypropyl)phenyl glucuronide |

| 2-Amino-1-(4-hydroxyphenyl)propyl-3-yl glucuronide | |

| Sulfation | 4-(2-Amino-3-hydroxypropyl)phenyl sulfate |

| 2-Amino-1-(4-hydroxyphenyl)propyl-3-yl sulfate | |

| N-Acetylation | N-(2-(4-Hydroxyphenyl)-1-(hydroxymethyl)ethyl)acetamide |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a powerful tool for investigating the electronic structure of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including geometry, energy, and reactivity.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-(2-amino-3-hydroxypropyl)phenol, this analysis reveals the preferred spatial orientation of the hydroxyphenyl group relative to the aminopropanol (B1366323) side chain. Conformational analysis further explores the different spatial arrangements, or conformers, that the molecule can adopt due to the rotation around its single bonds. Understanding the molecule's preferred conformation is essential as it dictates how it will interact with biological targets.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack, which is invaluable information for understanding its metabolic pathways and potential interactions with biological macromolecules.

Prediction of Acidity and Basicity Parameters (pKa)

The acidity and basicity of a molecule are quantified by its pKa values. These values are crucial for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. Computational methods can predict the pKa values of the acidic phenolic hydroxyl group and the basic amino group in this compound. These predictions are based on calculating the Gibbs free energy change associated with the deprotonation and protonation of these functional groups. Accurate pKa prediction is vital for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions with the environment.

Investigation of Dynamic Behavior and Solvent Effects

MD simulations can model the movement of this compound in a solvent, typically water, to understand its dynamic behavior. These simulations track the trajectories of all atoms in the system over time, providing insights into the molecule's flexibility, conformational changes, and interactions with solvent molecules. The explicit inclusion of solvent molecules is critical for accurately representing the behavior of the molecule in a biological environment. These simulations can reveal how water molecules form hydrogen bonds with the hydroxyl and amino groups of this compound, influencing its solubility and conformational preferences.

Ligand-Protein Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule and its protein target at an atomic level.

Prediction of Optimal Binding Poses and Interaction Networks

Research into novel derivatives of the anticancer agent geldanamycin (B1684428) has utilized this compound as a substituent to enhance its properties. Specifically, the derivative 17-((S)-4-(2-amino-3-hydroxypropyl)phenol)-17-demethoxygeldanamycin was synthesized and its interaction with the N-terminal domain of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy, was evaluated using molecular docking. japsonline.com

The three-dimensional crystal structure of Hsp90 (PDB ID: 1OSF) was used as the target for these docking simulations. japsonline.com The study aimed to determine the optimal binding pose and the network of interactions formed between the geldanamycin derivative and the amino acid residues within the ATP-binding pocket of Hsp90. The docking analysis revealed that the derivative adopts a posture within the binding pocket similar to that of other known Hsp90 inhibitors. japsonline.com The binding site is characterized by a mix of charged, polar, and hydrophobic residues, including Asn51, Asp54, Ala55, Lys58, Asp93, Met98, Asn106, Leu107, Lys112, Gly135, Phe138, and Thr184. japsonline.com

Affinity Scoring and Ranking of Derivatives

A critical aspect of molecular docking is the calculation of binding energy, which provides a numerical score to estimate the binding affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction.

In the study of geldanamycin derivatives, the binding energy for 17-((S)-4-(2-amino-3-hydroxypropyl)phenol)-17-demethoxygeldanamycin when docked with Hsp90 was calculated. japsonline.com This allowed for a comparison of its binding affinity relative to the parent compound and other synthesized derivatives. The binding energies for the series of new derivatives ranged from -98.33 to -122.41 kcal/mol. japsonline.com For comparison, the binding energies for the reference compounds 17-DMAG and geldanamycin were -145.30 kcal/mol and -141.29 kcal/mol, respectively. japsonline.com While the derivative containing the this compound moiety had a lower binding affinity than the reference compounds, this data is crucial for structure-activity relationship (SAR) studies, guiding the design of future derivatives with potentially improved affinity.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Properties (Research Focus)

Beyond predicting how a compound binds to its target, computational models are extensively used to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are vital for early-stage drug development to identify candidates with favorable pharmacokinetic profiles.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for Model Compounds

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed for the geldanamycin derivative incorporating this compound. japsonline.com Online tools such as SwissADME and PreADMET were used to generate these predictions. The analysis indicated that the derivative is predicted to have good absorption characteristics. japsonline.com Such predictions are based on a variety of calculated molecular properties, including lipophilicity, water solubility, and the presence of specific functional groups.

Table 1: Predicted ADME Properties for a Derivative Containing this compound

| Property | Predicted Outcome |

| Absorption | Good |

| Blood-Brain Barrier Permeability (logBB) | Moderate (-1 < logBB < 0.3) |

| CYP3A4 Substrate | Yes |

| CYP2D6 Substrate | No |

| CYP3A4 Inhibitor | Yes |

This data is for the compound 17-((S)-4-(2-amino-3-hydroxypropyl)phenol)-17-demethoxygeldanamycin. japsonline.com

Blood-Brain Barrier (BBB) Permeability Modeling

The ability of a compound to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system. Computational models can predict this permeability based on molecular descriptors such as molecular weight, polar surface area, and lipophilicity.

For the derivative 17-((S)-4-(2-amino-3-hydroxypropyl)phenol)-17-demethoxygeldanamycin, in silico models predicted that it would moderately cross the blood-brain barrier, with a logBB value between -1 and 0.3. japsonline.com This suggests a limited but potential distribution to the brain.

Enzyme Inhibition Prediction (e.g., CYP450 isoforms)

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of most drugs. Predicting whether a compound is a substrate or an inhibitor of specific CYP isoforms is crucial to foresee potential drug-drug interactions.

Computational predictions for the geldanamycin derivative containing the this compound moiety indicated that it is likely a substrate for CYP3A4 but not for CYP2D6. japsonline.com Furthermore, the derivative was also predicted to be an inhibitor of CYP3A4. japsonline.com This suggests that the compound may be metabolized in the liver and has the potential to interact with other drugs that are also metabolized by CYP3A4. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method designed to uncover the connections between the structural properties of chemical compounds and their biological activities. nih.gov This approach is instrumental in screening chemical libraries and prioritizing compounds for further experimental testing, thereby conserving resources. nih.gov

The development of predictive QSAR models is a systematic process aimed at forecasting the biological effects of chemicals, such as their interaction with protein targets that are relevant to molecular initiating events (MIEs) in toxicity pathways. nih.gov The goal is to build robust models that can effectively screen compounds and support risk assessment. nih.gov

The general workflow for developing a QSAR model involves several key stages:

Data Collection: A dataset of molecules with known biological activities (e.g., binding affinity, toxicity) for a specific endpoint is compiled. ucdavis.edu

Molecular Structure Representation: The two-dimensional or three-dimensional structures of the molecules are generated and stored, typically in formats like SMILES or SDF. ucdavis.edu

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the chemical and physical properties of the molecules. nih.gov

Model Building: Using machine learning or statistical methods, a mathematical relationship is established between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Model Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability and generalizability. nih.gov For example, models predicting compound activity toward protein targets have demonstrated high performance, with balanced accuracy often exceeding 80%. nih.gov

This framework allows for the creation of models that can predict a wide range of toxicological endpoints and facilitate the simplification of complex systemic effects into more manageable MIEs. nih.gov

Molecular descriptors are numerical representations of a molecule's physicochemical properties and are the foundation of QSAR modeling. nih.gov Their proper calculation and selection are critical for developing a meaningful and predictive model. nih.gov Descriptors can be categorized based on their dimensionality.

Table 1: Classification of Molecular Descriptors

| Descriptor Class | Description | Examples |

|---|---|---|

| 0D | Based on the molecular formula alone | Molecular weight, atom counts |

| 1D | Based on structural fragments | Counts of functional groups, hydrogen bond donors/acceptors |

| 2D | Based on the 2D molecular graph (topological) | Connectivity indices (Randic, Wiener), shape indices (Kappa) |

| 3D | Based on the 3D molecular coordinates | Geometrical descriptors (surface area, volume), 3D-WHIM, 3D-MoRSE |

| 4D | Based on 3D coordinates plus conformational information | Descriptors derived from different molecular conformations |

Data sourced from ucdavis.edu

The vast number of possible descriptors necessitates a careful selection process to identify the most relevant ones and avoid issues like multicollinearity and model overfitting. nih.govresearchgate.net The objective is to find a subset of descriptors that provides the most statistically significant correlation with the biological activity. nih.gov

Common strategies for descriptor selection include:

Removal of Low-Variance Descriptors: Descriptors that are constant or near-constant across the dataset are removed as they lack predictive information. researchgate.net

Correlation Analysis: Descriptors that are highly correlated with each other are identified. For a pair of highly correlated descriptors, one is typically removed to reduce redundancy. researchgate.net

Wrapper Methods: These methods use the prediction algorithm itself to evaluate different subsets of descriptors. The subset that yields the best performance for the predictive model is selected. researchgate.net

Algorithmic Selection: Advanced computational techniques like Genetic Algorithms combined with Partial Least Squares (GA-PLS) or K-Nearest Neighbors (KNN) are used to explore the descriptor space and identify optimal combinations that produce a robust QSAR model with high cross-validated R² values. nih.gov

Crystallographic and Spectroscopic Data Interpretation and Prediction

Computational methods are essential for interpreting and predicting structural and spectroscopic data, providing deep insights into molecular conformation and properties that complement experimental findings.

While a crystal structure for isolated this compound (Tyrosinol) is not prominently featured in the reviewed literature, extensive X-ray diffraction studies have been conducted on its parent amino acid, L-tyrosine, in complex with its cognate enzyme, tyrosyl-tRNA synthetase (TyrRS). nih.govnih.gov These studies provide precise atomic-level details about the molecular interactions involving the tyrosyl moiety, which is structurally analogous to Tyrosinol.

In the crystal structure of Bacillus stearothermophilus TyrRS complexed with tyrosine, the substrate binds in a deep active site cleft. nih.gov The binding is stabilized by a network of specific hydrogen bonds. nih.gov

Table 2: Hydrogen Bond Interactions of Tyrosine in the TyrRS Active Site

| Tyrosine Functional Group | Interacting Enzyme Residue(s) |

|---|---|

| α-amino group | Tyr34-OH, Asp78-OD1, Gln173-OE1 |

| Phenolic hydroxyl group | Tyr34-OH, Asp76-OD1 |

Data sourced from nih.gov

These interactions highlight the key features responsible for molecular recognition. The α-amino and phenolic hydroxyl groups of tyrosine form critical hydrogen bonds with polar side chains within the enzyme's binding pocket. nih.gov In contrast, the substrate's carboxyl group makes no direct interactions with the enzyme. nih.gov Similar studies on TyrRS from archaeal sources like Archaeoglobus fulgidus and Pyrococcus horikoshii also reveal a conserved binding mode for tyrosine, though with subtle differences in the conformation of key motifs like the "KMSKS" loop. nih.gov Furthermore, crystallographic analysis of engineered TyrRS variants demonstrates how mutations can remodel the binding pocket to accommodate bulkier tyrosine derivatives, such as those with photoremovable "caged" groups. mdpi.com

Computational chemistry offers powerful tools for predicting spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Prediction: Machine learning (ML) has emerged as a highly effective tool for predicting NMR chemical shifts. frontiersin.org By training neural networks on large datasets of DFT-calculated isotropic shielding values, ML models can predict ¹H and ¹³C NMR spectra with high accuracy. frontiersin.org These predictions can achieve a mean absolute error (MAE) as low as 0.14 ppm for ¹H and 1.21 ppm for ¹³C data. frontiersin.org Such computational approaches can reliably differentiate between stereoisomers and even different conformers of the same molecule, providing a significant advantage in complex structural elucidation tasks. frontiersin.org